Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate
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Overview
Description
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl ester group, a chlorinated pyrimidine ring, and a nitro group, which collectively contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methyl 2-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or DMSO.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions, potentially modifying enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)(methyl)amino]benzoate
- Ethyl 2-[(2-chloro-5-nitropyrimidin-4-yl)(methyl)amino]benzoate
- ®-Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino]butanoate
Uniqueness
Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
CAS No. |
66427-76-7 |
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Molecular Formula |
C12H9ClN4O4 |
Molecular Weight |
308.68 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H9ClN4O4/c1-21-11(18)7-4-2-3-5-8(7)15-10-9(17(19)20)6-14-12(13)16-10/h2-6H,1H3,(H,14,15,16) |
InChI Key |
HHKFILBTVSLJTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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